7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one
Description
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one (CAS 871367-14-5) is a halogenated benzoxazolone derivative with the molecular formula C₇H₄BrFNO₂ and a molecular weight of 214.02 g/mol . Its structure features a bromine atom at the 7-position and a fluorine atom at the 4-position of the benzoxazolone core. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by halogen substituents, which can influence binding affinity, metabolic stability, and reactivity in drug design .
Properties
Molecular Formula |
C7H3BrFNO2 |
|---|---|
Molecular Weight |
232.01 g/mol |
IUPAC Name |
7-bromo-4-fluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
UJPFMOJPJLQPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 4-fluoro-2-nitrophenol with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one undergoes various types of chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Positional Isomers: Brominated Benzoxazolones
Several brominated benzoxazolone isomers exhibit structural similarities but differ in substitution patterns:
- 5-Bromobenzo[d]oxazol-2(3H)-one (CAS 14733-73-4): Bromine at the 5-position.
- 6-Bromobenzo[d]oxazol-2(3H)-one (CAS 19932-85-5): Bromine at the 6-position .
| Property | 7-Bromo-4-fluoro | 5-Bromo | 6-Bromo |
|---|---|---|---|
| Molecular Formula | C₇H₄BrFNO₂ | C₇H₄BrNO₂ | C₇H₄BrNO₂ |
| Molecular Weight (g/mol) | 214.02 | 212.01 | 212.01 |
| Substituents | 7-Br, 4-F | 5-Br | 6-Br |
Key Differences :
- The 7-bromo-4-fluoro derivative’s dual halogenation introduces steric and electronic effects distinct from mono-brominated isomers.
- Positional isomerism affects reactivity in synthetic pathways. For example, Friedel-Crafts acylation or bromination at specific positions requires tailored conditions .
Fluorinated Analogs
5-Fluorobenzo[d]oxazol-2(3H)-one (CAS 13451-79-1) lacks bromine but shares the fluorine substituent.
Complex Derivatives with Bulky Substituents
Compounds like 5-Chloro-6-((4-chlorophenyl)(phenyl)methyl)benzo[d]oxazol-2(3H)-one and 6-Benzhydryl-5-bromobenzo[d]oxazol-2(3H)-one feature bulky benzhydryl or substituted aryl groups. These modifications:
Nitro- and Hydroxy-Substituted Analogs
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one ():
- Exhibits pH-dependent spectral shifts (bathochromic shift from 383 nm to 418 nm in ionic form) .
- Nitro groups confer toxicity, limiting pharmaceutical applications despite potent bioactivity (e.g., inhibition of Lepidium sativum growth) .
- In contrast, 7-bromo-4-fluoro lacks nitro groups, suggesting a safer profile for therapeutic use .
Biological Activity
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique substitution pattern that includes bromine and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 232.01 g/mol. Its structure consists of a benzene ring fused to an oxazole ring, with the halogen substituents contributing to its reactivity and biological properties.
Research indicates that this compound interacts with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in disease processes.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 3.125 to 50 µg/mL against specific pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on human pancreatic cancer cells, indicating that structural modifications can enhance potency against cancer cell lines . The structure-activity relationship (SAR) analyses reveal that the presence of halogen substituents significantly influences biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one | Bromine at position 5, fluorine at position 4 | Different substitution pattern affecting reactivity |
| 6-Bromo-7-fluorobenzo[d]oxazole | Bromine at position 6, fluorine at position 7 | Variations in biological activity compared to 7-bromo compound |
| 5-Fluorobenzo[d]oxazole | Fluorine at position 5 only | Lacks bromine substitution; different reactivity profile |
This table illustrates how variations in halogen positioning can affect the biological activities of benzoxazole derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of benzoxazol-2(3H)-ones exhibited varying degrees of cytotoxicity against human pancreatic cancer cell lines. The presence of bromine and fluorine was linked to enhanced anticancer activity .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds might inhibit specific enzymes involved in metabolic pathways crucial for cancer cell proliferation, providing insights into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
